molecular formula C24H33N3O4 B1253324 (S)-ranolazine

(S)-ranolazine

Cat. No. B1253324
M. Wt: 427.5 g/mol
InChI Key: XKLMZUWKNUAPSZ-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-ranolazine is an N-(2,6-dimethylphenyl)-2-{4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl}acetamide that is the (S)-enantiomer of ranolazine (the racemate is a drug used for treatment of chronic angina). It is an enantiomer of a (R)-ranolazine.

Scientific Research Applications

Cardioprotective Effects

(S)-Ranolazine, a piperazine derivative, has been primarily investigated for its cardioprotective effects, especially in the context of chronic stable angina pectoris. The drug is noted for its ability to improve exercise duration and reduce symptoms of angina without significantly impacting blood pressure or heart rate. An extended-release (ER) formulation of ranolazine facilitates convenient administration while maintaining effective plasma concentrations. The antianginal and anti-ischemic effects of ranolazine do not depend on alterations in hemodynamics, indicating a unique mechanism of action (Siddiqui & Keam, 2006). Additionally, ranolazine ER has been shown to improve exercise performance and reduce anginal frequency and nitroglycerin use in patients with chronic stable angina, demonstrating its efficacy as add-on therapy (Keating, 2008).

Glycemic Control

Interestingly, (S)-Ranolazine has also been associated with significant improvements in glycemic control in diabetic patients. Studies indicate that ranolazine can reduce HbA1c levels and fasting glucose in patients with diabetes, suggesting a potential role in managing hyperglycemia (Timmis, Chaitman, & Crager, 2006). The drug has been shown to decrease HbA1c and recurrent ischemia in diabetic patients, and it also reduces the incidence of increased HbA1c in patients without previous hyperglycemia (Morrow et al., 2009). Ranolazine monotherapy significantly reduced HbA1c and other measures of glycemic control, positioning it as a safe and effective option for managing type 2 diabetes (Eckel et al., 2015).

Anti-Arrhythmic and Ischemic Effects

Studies have highlighted the potential of (S)-Ranolazine in managing ventricular arrhythmias, indicating its anti-arrhythmic properties beyond its anti-anginal effects. This includes the beneficial impact of ranolazine in various clinical settings on ventricular tachycardia/fibrillation, premature ventricular beats, and ICD interventions (Bazoukis et al., 2018). Moreover, ranolazine has been shown to enhance left ventricular function, reduce myocardial necrosis after ischemia/reperfusion in rabbits, and improve ejection fraction, stroke volume, and wall motion abnormalities after reperfusion (Hale, Leeka, & Kloner, 2006).

Other Potential Applications

Further studies suggest the use of (S)-Ranolazine in various other conditions, such as its positive impact on angina in women with myocardial ischemia but no obstructive coronary artery disease (Mehta et al., 2011). The drug has also been associated with reductions in myocardial damage during elective percutaneous coronary intervention, indicating its protective role in procedural myocardial injury (Pelliccia et al., 2012). Additionally, the pleiotropic effects of ranolazine on various cardiac conditions, including atrial fibrillation, ventricular arrhythmias, diastolic and microvascular dysfunction, and pulmonary arterial hypertension, have been explored, demonstrating the broad therapeutic potential of the drug (Lisi et al., 2019).

properties

Molecular Formula

C24H33N3O4

Molecular Weight

427.5 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-[4-[(2S)-2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide

InChI

InChI=1S/C24H33N3O4/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3/h4-10,20,28H,11-17H2,1-3H3,(H,25,29)/t20-/m0/s1

InChI Key

XKLMZUWKNUAPSZ-FQEVSTJZSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)C[C@@H](COC3=CC=CC=C3OC)O

SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-ranolazine
Reactant of Route 2
Reactant of Route 2
(S)-ranolazine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
(S)-ranolazine
Reactant of Route 4
Reactant of Route 4
(S)-ranolazine
Reactant of Route 5
Reactant of Route 5
(S)-ranolazine
Reactant of Route 6
(S)-ranolazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.